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1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one is an organic compound characterized by its unique molecular structure, which includes a chloro group and a fluoromethyl group attached to a phenyl ring, along with a propanone moiety. Its molecular formula is and it has a molecular weight of approximately 200.64 g/mol . This compound is notable for its potential applications in medicinal chemistry and chemical synthesis due to the reactivity imparted by its functional groups.
The synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one generally involves several steps:
This compound has potential applications in:
Interaction studies involving 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one focus on its reactivity with various biological targets. The unique substituents on the aromatic ring influence its interaction profile, potentially affecting enzyme binding and activity modulation. Further research is necessary to elucidate these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chloro-5-(methylthio)phenyl)propan-2-one | Chloro and methylthio groups | Different reactivity due to methylthio group |
| 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one | Chloro and fluoromethoxy groups | Fluoromethoxy enhances binding affinity |
| 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | Bromine and trifluoromethyl groups | Trifluoromethyl increases metabolic stability |
The uniqueness of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one lies in its combination of both chloro and fluoromethyl substituents on the aromatic ring. This combination not only influences its chemical reactivity but also its biological activity, making it an interesting subject for further research in medicinal chemistry .
Traditional synthetic routes to 1-(2-chloro-5-(fluoromethyl)phenyl)propan-1-one rely on well-established organic reactions, including Friedel-Crafts acylation, halogenation, and phase-transfer catalysis. These methods prioritize functional group compatibility and scalability.
The Friedel-Crafts acylation reaction is a cornerstone for introducing acyl groups to aromatic rings. For the target compound, this method facilitates the attachment of the propanone moiety to a pre-functionalized benzene ring containing chloro and fluoromethyl groups. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride electrophile. For example, treating 2-chloro-5-(fluoromethyl)benzene with propanoyl chloride under Friedel-Crafts conditions yields the desired ketone.
Halogenation of intermediate structures often employs phase-transfer catalysts to enhance reactivity in biphasic systems. A patent describing the synthesis of structurally analogous compounds highlights the use of iodomethyl phenyl sulfone intermediates reacted with sodium thiocyanate in the presence of a phase-transfer catalyst. This approach ensures efficient nucleophilic displacement, critical for introducing the fluoromethyl group.
The Julia olefination reaction, as demonstrated in the synthesis of phenyl (α-fluoro)vinyl sulfones, provides a pathway to introduce fluorinated groups. Starting from chloromethyl phenyl sulfone, sequential displacement with 2-mercapto-1,3-benzothiazole and fluorination with Selectfluor® generates fluorinated intermediates. While not directly applied to the target compound, this methodology underscores the potential for adapting fluorination strategies to construct the fluoromethyl substituent.
| Method | Key Reagents/Catalysts | Yield (%) | Key Challenges |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, propanoyl chloride | 60–75 | Regioselectivity control |
| Phase-transfer | NaSCN, iodomethyl sulfone | 70–85 | Byproduct formation |
| Julia olefination | Selectfluor®, LDA | 40–55 | Multi-step purification |
N-Methyl-D-Aspartate receptors represent a unique class of ionotropic glutamate receptors that exhibit distinct binding and modulation characteristics relevant to 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one. These receptors function as heterotetrameric complexes composed of two GluN1 and two GluN2 subunits, with each subunit contributing specific domains essential for ligand recognition and channel gating [1] [2].
The binding mechanisms for NMDA receptors involve cooperative interactions between the glutamate-binding GluN2 subunits and glycine-binding GluN1 subunits. Research has demonstrated that ligand binding to these sites exhibits negative cooperativity, where the binding of one agonist decreases the affinity for the other coagonist [3]. This phenomenon manifests as glycine-dependent desensitization, which actually represents receptor deactivation arising from reduced glycine affinity following glutamate binding. Experimental evidence shows that glycine dissociation in the presence of glutamate occurs with a weighted time constant of 119 ± 7 ms, compared to 400 ± 50 ms in the absence of glutamate, representing a three-fold acceleration [3].
The phencyclidine binding site within the transmembrane domain represents a critical target for NMDA receptor modulation. This site is only accessible when the receptor channel is in the open state, making it particularly relevant for studying compounds like 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one that may interact with activated receptors [4] [5]. The voltage-dependent nature of this binding site enables use-dependent blockade, where inhibition increases with channel activation frequency.
Recent molecular dynamics studies have revealed that agonist binding to NMDA receptors induces global conformational changes that reduce molecular flexibility and promote more tightly packed conformations [6] [7]. These ligand-induced modifications result in synchronization of molecular motion across all structural levels of the receptor, representing a fundamental mechanism in channel gating. The stabilization of specific conformations with linear molecular axes creates optimal conditions for pore development and ion permeation.
Structural analyses demonstrate that NMDA receptors adopt a distinctive "hot-air balloon-like" compact conformation, contrasting with the "Y-shaped" architecture of AMPA and kainate receptors [8]. This unique organization features extensive interactions between the amino terminal domain and ligand-binding domain layers, enabling tight coupling between conformational changes in different receptor regions.
| Parameter | GluN1/GluN2A | GluN1/GluN2B | Reference |
|---|---|---|---|
| Glycine Dissociation (no glutamate) | 400 ± 50 ms | Not reported | [3] |
| Glycine Dissociation (with glutamate) | 119 ± 7 ms | Not reported | [3] |
| Glutamate Dissociation (no glycine) | 90 ± 5 ms | Not reported | [3] |
| Glutamate Dissociation (with glycine) | 50 ± 7 ms | Not reported | [3] |
| MK-801 Ki (at -60 mV) | Not reported | 1.5 μM | [5] |
| MK-801 Ki (at +40 mV) | Not reported | 49 μM | [5] |
The heterodimer interface between GluN1 and GluN2 ligand-binding domains contains three distinct contact regions that modulate receptor function through different mechanisms [1]. Sites I and III involve hydrophobic interactions that mediate domain heterodimerization, while site II serves as a binding location for both positive and negative allosteric modulators with strong selectivity for specific GluN2 subunits.
The development of phencyclidine site ligands requires careful consideration of molecular features that determine binding affinity, selectivity, and use-dependent properties. Analysis of existing structure-activity relationships reveals that compounds targeting this site must possess specific structural characteristics to achieve effective receptor modulation.
Phencyclidine site ligands typically exhibit biexponential association kinetics, suggesting multiple pathways for accessing the binding site [5]. The fast component represents binding through the open channel pathway, while the slow component involves access through closed channels via hydrophobic routes. This dual-pathway mechanism enables compounds to reach their binding site even in the absence of receptor activation, which may be relevant for the therapeutic application of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one analogs.
The phencyclidine binding site accommodates ligands with diverse structural scaffolds, but certain molecular features consistently enhance binding affinity and selectivity. Computational modeling studies have identified key interactions between ligands and receptor residues within the channel pore [9]. These interactions involve both hydrophobic contacts and specific hydrogen bonding patterns that stabilize the ligand-receptor complex.
Research on N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines has provided insights into optimal structural features for phencyclidine site binding [10]. Among 80 synthesized compounds, four derivatives displayed desirable low nanomolar affinity for inhibition of ³H-MK801 binding. These high-affinity compounds shared common structural elements including trifluoromethyl substitution and specific aromatic ring orientations.
Multiple radioligand binding approaches have been developed to assess phencyclidine site interactions, with [³H]TCP and [³H]MK-801 serving as primary radioligands [10] [9]. Binding studies typically employ rat brain membrane preparations under standardized conditions (5 mM Tris buffer, pH 7.4, 30 μM Mg²⁺) to ensure reproducible results. Competition experiments enable determination of Ki values for test compounds, with high-affinity ligands typically exhibiting Ki values below 100 nM.
Alternative fluorescent binding assays have been developed to overcome limitations associated with radioligand methods [9]. These approaches offer advantages including reduced health hazards, lower costs, and compatibility with high-throughput screening formats. Fluorescent binding techniques can provide additional information about ligand-receptor interactions that may not be readily available through radioligand studies.
Structure-based drug design approaches have been applied to identify novel phencyclidine site ligands through computational methods [11] [12]. These studies utilize homology models of NMDA receptor transmembrane domains to predict ligand binding poses and estimate binding affinities. Molecular docking programs including AutoDock Vina, SMINA, and GNINA have demonstrated effectiveness in virtual screening campaigns for NMDA receptor antagonists.
Recent applications of deep learning models to NMDA receptor ligand discovery have shown promise for expanding chemical space exploration [12]. These generative approaches can create novel molecular structures with predicted activity at the phencyclidine site, providing starting points for medicinal chemistry optimization. However, experimental validation remains essential to confirm computational predictions.
| Compound Class | Key Structural Features | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Trifluoromethyl derivatives | CF₃-phenyl substituent | 2-50 nM | [10] |
| MK-801 analogs | Dibenzocycloheptenyl core | 4.58 nM | [13] |
| Phencyclidine derivatives | Cyclohexyl-piperidine | 117 nM | [4] |
| Ketamine analogs | Flexible bicyclic structure | 1.5-49 μM (voltage-dependent) | [5] |
The incorporation of fluoromethyl substituents in pharmaceutical compounds represents a sophisticated approach to modulating molecular properties while maintaining or enhancing biological activity. Fluorine substitution has become increasingly prevalent in drug discovery, with approximately 37% of approved therapeutics containing fluorine atoms or fluorinated fragments [14] [15].
Fluoromethyl groups function as bioisosteric replacements for hydroxyl groups, offering distinct advantages in terms of metabolic stability and pharmacokinetic properties [16] [17]. Unlike hydroxyl groups, which are hydrophilic and susceptible to metabolic oxidation, fluoromethyl substituents provide increased lipophilicity while retaining hydrogen-bonding capabilities. This combination enables improved membrane permeation and reduced metabolic liability.
The unique properties of fluorine enable precise modulation of molecular physicochemical characteristics relevant to drug-target interactions. Fluorine's high electronegativity (4.0) and small atomic radius (1.47 Å) create distinctive electronic effects that influence molecular conformation and binding interactions [14] [15]. These properties contribute to enhanced binding affinity through improved complementarity with target protein binding sites.
Studies on fluorinated drug molecules demonstrate that strategic fluorine placement can block metabolically vulnerable positions while enhancing target engagement [15]. For example, ezetimibe utilizes two para-fluoro substituents to prevent aromatic hydroxylation and improve metabolic stability, resulting in a 50-fold increase in activity compared to the parent compound. Similarly, aprepitant employs fluorine substitution to block oxidative metabolism at specific ring positions while maintaining central nervous system penetration.
Fluoromethyl groups can participate in halogen bonding interactions that contribute to receptor selectivity and binding affinity. While fluorine typically exhibits weaker halogen bonding compared to heavier halogens, strategic placement of fluoromethyl substituents can still enhance receptor interactions through complementary electronic effects [18] [19] [20].
Research on halogen bonding in medicinal chemistry reveals that heavy organohalogens (chlorine, bromine, iodine) are more effective halogen bond donors than organofluorines [19]. However, fluorinated substituents offer compensatory advantages including improved ADME/T properties and reduced toxicity concerns. The combination of chlorine and fluoromethyl substitution in 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one potentially provides synergistic effects combining strong halogen bonding (from chlorine) with favorable pharmacokinetic properties (from fluoromethyl).
Molecular dynamics simulations and quantum chemical calculations provide insights into how fluoromethyl substitution affects molecular behavior and protein interactions [20] [6]. These studies reveal that fluoromethyl groups influence molecular conformation through intramolecular interactions and affect hydration patterns around the substituted molecule.
Density functional theory calculations demonstrate that fluoromethyl substituents alter electronic distribution within aromatic systems, affecting both ground-state geometry and transition-state energetics [17]. These changes can influence reaction pathways and metabolic transformations, contributing to improved drug stability and selectivity.
| Property | Hydroxyl Group | Fluoromethyl Group | Impact | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Strong donor/acceptor | Weak donor, no acceptor | Maintained interaction capability | [17] |
| Lipophilicity (logP) | Decreases | Increases | Enhanced membrane permeation | [16] |
| Metabolic Stability | Low (oxidation prone) | High (oxidation resistant) | Reduced clearance | [15] |
| pKa Modulation | No direct effect | Electron-withdrawing | Altered ionization | [21] |
| Binding Affinity | Variable | Often enhanced | Improved target engagement | [14] |
The strategic application of fluoromethyl bioisosterism in the design of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one analogs offers multiple advantages for NMDA receptor modulation. The fluoromethyl substituent can enhance metabolic stability while maintaining essential binding interactions, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs.